Telomerase-IN-6 Exhibits Intermediate Inhibitory Potency Relative to BIBR1532 and BIBR1591
In a direct head-to-head comparison using a telomerase enzyme inhibition assay, Telomerase-IN-6 (compound 6f) achieved 63.14% inhibition, positioning its activity between the benchmark inhibitor BIBR1532 (69.64% inhibition) and its structural parent BIBR1591 (51.58% inhibition) [1].
| Evidence Dimension | Telomerase enzyme inhibition (% inhibition) |
|---|---|
| Target Compound Data | 63.14% |
| Comparator Or Baseline | BIBR1532 (69.64%), BIBR1591 (51.58%) |
| Quantified Difference | Telomerase-IN-6 inhibition is 6.50 percentage points lower than BIBR1532 and 11.56 percentage points higher than BIBR1591 |
| Conditions | In vitro telomerase enzyme inhibition assay (concentration not specified in abstract, inferred from typical TRAP assay conditions) |
Why This Matters
This positions Telomerase-IN-6 as a compound with activity distinct from both its parent and a standard reference, allowing researchers to select an inhibitor with a specific potency profile for structure-activity relationship studies or when a moderate level of telomerase suppression is desired.
- [1] Al-Karmalawy, A. A., Mousa, M. H. A., Sharaky, M., Mourad, M. A. E., El-Dessouki, A. M., Hamouda, A. O., Alnajjar, R., Ayed, A. A., Shaldam, M. A., & Tawfik, H. O. (2024). Lead Optimization of BIBR1591 To Improve Its Telomerase Inhibitory Activity: Design and Synthesis of Novel Four Chemical Series with In Silico, In Vitro, and In Vivo Preclinical Assessments. Journal of Medicinal Chemistry, 67(1), 492–512. View Source
